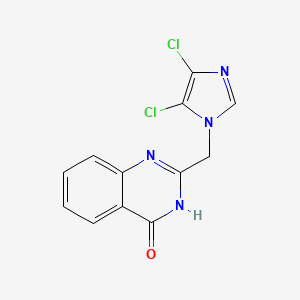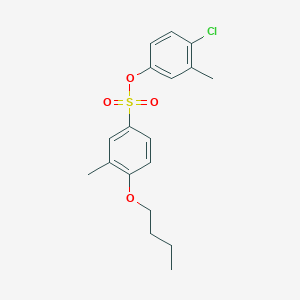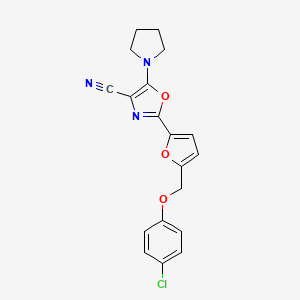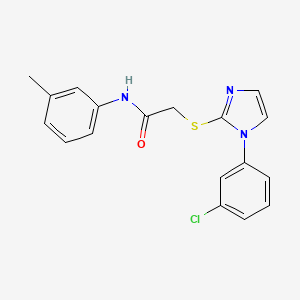
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one, also known as DCIQ, is a synthetic compound with a wide range of applications in scientific research. It is an important tool for studying biological processes, as it can be used to inhibit certain biochemical pathways and to examine the effects of these pathways on the body. DCIQ has been used to study the effects of certain hormones, enzymes, and proteins on the body, as well as to investigate the effects of certain drugs on the body.
Aplicaciones Científicas De Investigación
Imiquimod and Immune Response Modifiers
Imiquimod, a derivative of imidazoquinolinamines, activates the immune system through localized induction of cytokines. It has shown potential for treating various cutaneous diseases like genital warts, genital herpes, and basal cell carcinoma, due to its immunoregulatory, antiviral, antiproliferative, and antitumor activities. This topical agent's action mechanism is linked to its ability to stimulate onsite cytokine secretion, showcasing its role as a promising drug for many skin disorders, infections, and neoplasms (Syed, 2001).
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives are essential in medicinal chemistry, exhibiting antibacterial, antimalarial, and anticancer properties. Their structural stability allows for the introduction of various bioactive moieties, enhancing their therapeutic potential. These compounds' solubility and bioavailability are crucial in overcoming antibiotic resistance, highlighting the need for further research and development in this area (Tiwary et al., 2016).
Anticancer Properties of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their anticancer properties. They inhibit EGFR and other therapeutic protein targets, showcasing a broad range of biological activities. Recent developments in quinazoline synthesis have facilitated the creation of new derivatives, further emphasizing their significance in cancer treatment (Ravez et al., 2015).
Functionalized Quinazolines for Optoelectronic Materials
Quinazolines have also found applications in optoelectronics. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes. This versatility highlights the potential of quinazoline derivatives in developing advanced optoelectronic materials (Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O/c13-10-11(14)18(6-15-10)5-9-16-8-4-2-1-3-7(8)12(19)17-9/h1-4,6H,5H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNKHNDOTWDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2983924.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2983927.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983928.png)



![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)
![6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2983935.png)
![1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2983936.png)

![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2983939.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2983941.png)